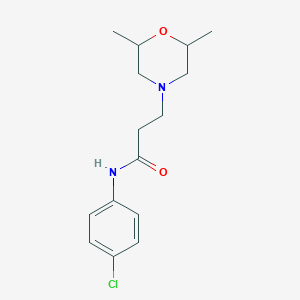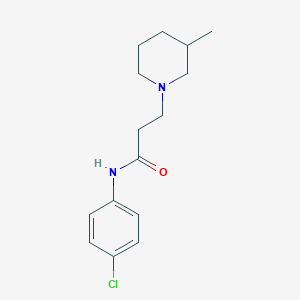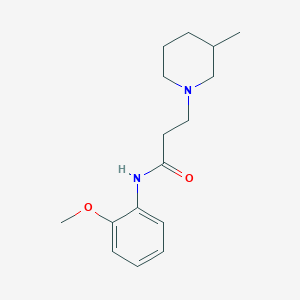![molecular formula C19H21F2N3O B248037 N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B248037.png)
N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of two fluorophenyl groups attached to a piperazine ring, which is further connected to a propanamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide typically involves the reaction of 2-fluorophenylpiperazine with a suitable propanamide derivative. One common method involves the use of a palladium-catalyzed coupling reaction, where 2-fluorophenylpiperazine is reacted with a propanamide derivative under mild conditions to yield the desired product . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also minimizes the risk of human error and enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl groups can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Sodium methoxide in methanol under reflux conditions.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic effects, including its role as a ligand for various receptors.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
- N-(2-chloro-4-fluorophenyl)-2-(piperazin-1-yl)propanamide
- N-(4-fluorophenyl)-2-[4-(5-propyl-2-pyrimidinyl)piperazino]acetamide
Uniqueness
N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is unique due to the presence of two fluorophenyl groups, which confer specific physicochemical properties, such as increased lipophilicity and metabolic stability. These properties make it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C19H21F2N3O |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2-fluorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide |
InChI |
InChI=1S/C19H21F2N3O/c20-15-5-1-3-7-17(15)22-19(25)9-10-23-11-13-24(14-12-23)18-8-4-2-6-16(18)21/h1-8H,9-14H2,(H,22,25) |
InChI Key |
ZNBQFFOQYNKMNF-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3F |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC=CC=C2F)C3=CC=CC=C3F |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 1-[3-(4-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247955.png)

![3-[butyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247958.png)
![3-[benzyl(methyl)amino]-N-(4-chlorophenyl)propanamide](/img/structure/B247959.png)
![3-[4-(2-fluorophenyl)piperazin-1-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B247960.png)
![3-[benzyl(ethyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247963.png)
![N-(2-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247964.png)

![3-[benzyl(methyl)amino]-N-(2-methoxyphenyl)propanamide](/img/structure/B247967.png)
![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B247970.png)
![N-(2-chlorophenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B247971.png)
![Ethyl 1-[3-(2-chloroanilino)-3-oxopropyl]-3-piperidinecarboxylate](/img/structure/B247972.png)
![3-[butyl(methyl)amino]-N-(2-chlorophenyl)propanamide](/img/structure/B247978.png)
